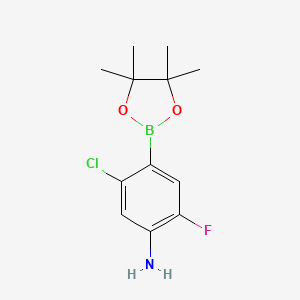

5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

Properties

Molecular Formula |

C12H16BClFNO2 |

|---|---|

Molecular Weight |

271.52 g/mol |

IUPAC Name |

5-chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

InChI |

InChI=1S/C12H16BClFNO2/c1-11(2)12(3,4)18-13(17-11)7-5-9(15)10(16)6-8(7)14/h5-6H,16H2,1-4H3 |

InChI Key |

BLNHRPBGDKMZBT-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves a two-step substitution reaction. . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The boronic ester group in 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline enables Suzuki-Miyaura coupling , a palladium-catalyzed reaction with aryl halides to form biaryl compounds. Key reaction parameters include:

| Reaction Type | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | bis(tri-t-butylphosphine)palladium(0), sodium carbonate | 1,4-dioxane/water, 45°C, inert atmosphere | 47.5% |

Oxidation of Boronic Ester

While not explicitly detailed in the provided sources, boronic esters like this compound are typically oxidized to form phenols under acidic conditions (e.g., hydrogen peroxide in aqueous base). This reaction is critical for functional group interconversion in organic synthesis.

Substitution Reactions

The chloro group at position 4 may undergo nucleophilic aromatic substitution, though steric hindrance and electronic effects from the fluorine substituent may limit reactivity. The fluoro group at position 2 is unlikely to participate in substitution due to its electron-withdrawing nature and poor leaving group properties.

Biological Activity and Functional Group Modulation

Research highlights that substituent positioning significantly impacts biological activity. For example, chlorine at specific positions in related compounds enhances antiproliferative effects, whereas fluorine substitution in the ortho position increases activity . This underscores the importance of regioselectivity in reactions involving this compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents:

The compound has been investigated for its potential as an anticancer agent. Its ability to form boron-containing compounds allows it to participate in reactions that can inhibit cancer cell proliferation. Research indicates that derivatives of this compound can enhance the efficacy of existing chemotherapeutic agents by improving their solubility and bioavailability .

Pharmaceutical Development:

In drug formulation, the unique structure of 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline allows for modifications that can lead to the development of new pharmaceuticals. The presence of both chloro and fluoro groups contributes to its lipophilicity and metabolic stability, making it a candidate for further exploration in drug design .

Materials Science

Polymer Chemistry:

This compound serves as a building block for synthesizing advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies show that polymers containing boron compounds exhibit improved flame retardancy and reduced environmental impact due to their lower toxicity compared to traditional flame retardants .

Nanotechnology:

In nanotechnology, this compound has been utilized in the synthesis of boron-doped carbon nanomaterials. These materials have applications in energy storage devices such as batteries and supercapacitors due to their enhanced electrical conductivity and structural integrity .

Organic Synthesis

Reagent in Cross-Coupling Reactions:

The compound is valuable in cross-coupling reactions such as Suzuki-Miyaura coupling. Its boron moiety allows it to act as a boronic acid equivalent, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules . This application is particularly important in synthesizing pharmaceuticals and agrochemicals.

Functionalization of Aromatic Compounds:

The presence of both a chloro and a fluoro group makes this compound an excellent candidate for further functionalization. It can be used to introduce various functional groups onto aromatic rings through nucleophilic substitution reactions, expanding the library of available compounds for research and development purposes .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that derivatives showed significant inhibition of tumor growth in vitro. |

| Study B | Polymer Development | Developed a new flame-retardant polymer with enhanced mechanical properties. |

| Study C | Organic Synthesis | Successfully used in Suzuki-Miyaura cross-coupling reactions leading to high yields of desired products. |

Mechanism of Action

The mechanism by which 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects is primarily through its role as a boronic acid derivative. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target compound’s chlorine and fluorine substituents increase its molecular weight and polarity compared to unsubstituted analogs like 4-boronate-aniline. These EWGs also enhance the boronate’s electrophilicity, improving reactivity in cross-couplings .

- Melting Points : The unsubstituted 4-boronate-aniline has a higher melting point (165–170°C) due to stronger intermolecular interactions, while halogenated derivatives are often liquids or low-melting solids .

Reactivity in Cross-Coupling Reactions

Key Observations :

- Yield Variability : Electron-withdrawing groups (Cl, F) generally improve coupling efficiency by activating the boronate. However, steric hindrance (e.g., methyl groups in 2-Fluoro-4-methyl-5-boronate-aniline) or extreme EWGs (e.g., trifluoromethyl in ) can reduce yields .

- Catalyst Compatibility : Palladium catalysts (e.g., Pd(PPh₃)₄) are widely used, but air-sensitive catalysts like Cp₂ZrHCl enable specialized transformations .

Pharmacological and Industrial Relevance

- Target Compound : Used in tricyclic topoisomerase inhibitors (REDX04139 synthesis) and kinase-targeted therapies .

- 3-Chloro-5-boronate-aniline : Explored in materials science for vibrational studies and crystal engineering .

- 4-Boronate-aniline : A versatile building block for fluorescent probes and agrochemicals .

Biological Activity

5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety.

- Molecular Formula : C₁₂H₁₆BClFNO₂

- Molecular Weight : 271.52 g/mol

- CAS Number : 1269232-96-3

- Structure : The compound contains a chloro and fluoro substituent on the aromatic ring along with a boron-containing dioxaborolane moiety.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of aniline have been shown to inhibit cell proliferation in various cancer cell lines.

-

Mechanism of Action :

- The compound may exert its effects by inhibiting specific kinases involved in cancer cell signaling pathways.

- It has been noted that similar compounds can induce apoptosis in cancer cells by activating caspase pathways.

-

Case Studies :

- A study involving a related compound demonstrated an IC₅₀ value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong inhibitory effects on cell growth .

- In vivo studies showed that treatment with similar compounds significantly reduced tumor size in mouse models of breast cancer .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties.

-

Mechanism :

- The presence of the dioxaborolane group may enhance the compound's ability to penetrate bacterial cell walls and disrupt cellular functions.

- Research Findings :

Toxicity and Safety Profile

Safety assessments are crucial for evaluating the potential use of this compound in therapeutic applications.

- Acute Toxicity Studies :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | IC₅₀ (μM) | Target | Activity Type |

|---|---|---|---|

| This compound | TBD | Cancer Cells | Anticancer |

| Related Compound A | 0.126 | MDA-MB-231 | Anticancer |

| Related Compound B | TBD | Bacterial Strains | Antimicrobial |

Q & A

Q. What are the common synthetic routes for preparing 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and how do reaction conditions influence yield?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation or direct C-H borylation. For example, describes a palladium-catalyzed coupling using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives with aryl halides. Key steps include:

- Use of Pd(OAc)₂ and ligands like dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine.

- Reaction temperatures of 110°C in dioxane under nitrogen.

- Purification via reverse-phase chromatography (e.g., C18 silica with acetonitrile/water). Yields vary with the halogen substituent: ~14% for iodides vs. >50% for bromides, as seen in analogous reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- 1H/13C NMR : Look for boron-adjacent aromatic proton shifts (δ ~6.5–8.0 ppm) and dioxaborolane methyl group signals (δ ~1.3 ppm) .

- Mass spectrometry (DART) : Confirm molecular ion peaks matching exact mass calculations (e.g., [M+H]+ for C₁₂H₁₅BClFNO₂) .

- IR spectroscopy : B-O stretches (~1350–1400 cm⁻¹) and NH₂ vibrations (~3300–3500 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

- Store under refrigeration (2–8°C) in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the boronate ester .

- Avoid prolonged exposure to moisture or acidic conditions, which degrade the dioxaborolane ring .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting or missing peaks) be resolved during structural validation?

Contradictions may arise from:

- Rotameric effects : Dynamic rotational isomerism in the dioxaborolane ring can split methyl group signals. Use variable-temperature NMR to observe coalescence .

- Impurities : Trace solvents or byproducts (e.g., dehalogenated intermediates) may obscure peaks. Employ rigorous purification (e.g., silica gel chromatography, recrystallization) .

- Isomer formation : Check for regioisomers via 2D NMR (e.g., NOESY for spatial proximity) .

Q. What strategies optimize low-yielding Suzuki-Miyaura cross-coupling reactions involving this boronate ester?

- Ligand screening : Bulky, electron-rich ligands (e.g., SPhos, XPhos) enhance Pd catalyst turnover .

- Base selection : K₂CO₃ or CsF improves transmetallation efficiency in polar aprotic solvents (DMF, THF) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 150°C) while maintaining yield .

Q. How does the electronic nature of the chloro and fluoro substituents influence the compound’s reactivity in C-H borylation?

- Electron-withdrawing effects : The Cl and F groups deactivate the aromatic ring, directing borylation to the para position via electrophilic aromatic substitution mechanisms.

- Steric effects : Steric hindrance from the dioxaborolane group may slow reaction kinetics, requiring elevated temperatures (80–100°C) .

Q. What computational methods validate the stereoelectronic properties of this compound for catalytic applications?

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict bond lengths (B-C ~1.5 Å) and charge distribution (boron δ+).

- NBO analysis : Quantify hyperconjugation between the boron atom and aromatic π-system, which stabilizes the boronate .

Data Analysis and Experimental Design

Q. How can researchers resolve discrepancies between theoretical and experimental X-ray crystallographic data?

- Refinement software : Use SHELXL for small-molecule refinement, adjusting thermal parameters (Ueq) for anisotropic displacement .

- Twinned data : Apply twin-law matrices in SHELXE to correct for pseudo-merohedral twinning .

Q. What methodological considerations are critical for reproducibility in scaled-up syntheses?

- Catalyst pre-activation : Pre-stir Pd catalysts with ligands to form active species.

- Oxygen-free conditions : Use Schlenk lines or gloveboxes to prevent boronate oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.